molecular formula C13H9Cl2N3O2S B11063225 2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide

2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide

Cat. No.: B11063225
M. Wt: 342.2 g/mol
InChI Key: PEEUUEJUZITNPC-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1H-indazol-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with two chlorine atoms at the 2 and 5 positions and an indazole moiety at the 7 position. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Indazole Moiety: : The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions. For instance, a common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst .

  • Sulfonamide Formation: : The benzenesulfonamide core is usually prepared by sulfonation of a suitable aromatic precursor followed by chlorination. The sulfonation can be achieved using sulfuric acid or chlorosulfonic acid, while chlorination is typically done using thionyl chloride or phosphorus pentachloride.

  • Coupling Reaction: : The final step involves coupling the indazole moiety with the chlorinated benzenesulfonamide. This can be achieved through nucleophilic substitution reactions under basic conditions, often using a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(1H-indazol-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction: : The compound can be oxidized or reduced depending on the functional groups present. For example, the sulfonamide group can be reduced to a sulfonic acid under strong reducing conditions.

  • Cyclization Reactions: : The indazole moiety can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can modify the functional groups on the compound.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the indazole moiety is often found in compounds with anticancer, anti-inflammatory, and antiviral activities . Researchers study this compound for its potential to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects . The indazole moiety can interact with various molecular targets, including kinases and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the indazole moiety, making it less versatile in terms of biological activity.

    N-(1H-Indazol-7-yl)benzenesulfonamide: Similar structure but without the chlorine substitutions, which can affect its reactivity and biological properties.

    2,5-Dichloro-N-(1H-indazol-3-yl)benzenesulfonamide: Similar but with the indazole moiety attached at a different position, potentially altering its activity and interactions.

Uniqueness

2,5-Dichloro-N-(1H-indazol-7-yl)benzenesulfonamide is unique due to the specific positioning of the chlorine atoms and the indazole moiety. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H9Cl2N3O2S

Molecular Weight

342.2 g/mol

IUPAC Name

2,5-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide

InChI

InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-10(15)12(6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17)

InChI Key

PEEUUEJUZITNPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NN=C2

Origin of Product

United States

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